molecular formula C13H20O2 B13335147 7-Propanoylspiro[4.5]decan-6-one

7-Propanoylspiro[4.5]decan-6-one

Cat. No.: B13335147
M. Wt: 208.30 g/mol
InChI Key: MIHQEOJBRRDPOZ-UHFFFAOYSA-N
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Description

7-Propanoylspiro[45]decan-6-one is a chemical compound with the molecular formula C13H20O2 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propanoylspiro[4.5]decan-6-one can be achieved through various synthetic routes. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, which undergo a series of reactions to form the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Propanoylspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

7-Propanoylspiro[4.5]decan-6-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Propanoylspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. Further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Propanoylspiro[4.5]decan-6-one is unique due to its specific spirocyclic structure and the presence of the propanoyl group, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

7-Propanoylspiro[4.5]decan-6-one is a spirocyclic compound with a unique molecular structure that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound's distinctive features suggest potential biological activities, making it a candidate for further research into its therapeutic applications.

Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol
IUPAC Name: 9-Propanoylspiro[4.5]decan-8-one
Canonical SMILES: CCC(=O)C1CC2(CCCC2)CCC1=O

PropertyValue
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
IUPAC Name9-Propanoylspiro[4.5]decan-8-one
InChI KeyFXWRGHWAINHDKG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its spirocyclic structure allows it to occupy specific binding sites, potentially modulating the activity of these biological targets. The exact mechanisms are still under investigation, but preliminary studies indicate that it may influence pathways related to inflammation and cell signaling.

Biological Activity Overview

Research into the biological activity of this compound reveals several promising areas:

  • Antimicrobial Properties: Initial studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects: There is evidence indicating that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Potential as a Therapeutic Agent: Due to its unique structure and biological interactions, it may serve as a lead compound for developing new therapeutic agents targeting various health conditions.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study investigated the effects of this compound on Staphylococcus aureus and Escherichia coli.
    • Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Research:
    • A recent trial assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation.
    • Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing inflammatory disorders.
  • Pharmacological Profiling:
    • Pharmacological studies have begun characterizing the interaction of this compound with various receptors, including those involved in pain and inflammation pathways.
    • Preliminary findings suggest modulation of receptor activity, which could lead to novel pain management therapies.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Spiro[4.5]decan-6-oneSpirocyclicLimited bioactivity reported
1,4-Dioxaspiro[4.5]decan-8-oneSpirocyclicAntimicrobial properties identified
Spiro[4.5]decan-7-oneSpirocyclicPotential anti-inflammatory effects

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

9-propanoylspiro[4.5]decan-10-one

InChI

InChI=1S/C13H20O2/c1-2-11(14)10-6-5-9-13(12(10)15)7-3-4-8-13/h10H,2-9H2,1H3

InChI Key

MIHQEOJBRRDPOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCC2(C1=O)CCCC2

Origin of Product

United States

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